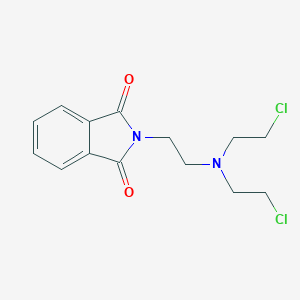

Phthalmustine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phthalmustine, also known as this compound, is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

-

Antitumor Activity

- Phthalmustine has demonstrated significant antitumor effects in various studies, particularly against Dalton's lymphoma, a transplantable T-cell lymphoma model. In these studies, this compound was shown to inhibit tumor growth and induce apoptosis in lymphoma cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

-

Hematological Effects

- Research indicates that this compound affects hematological parameters in both tumor-bearing and normal mice. Studies have reported alterations in blood cell counts and immune cell profiles following treatment with this compound, suggesting its role in modulating systemic immune responses during cancer progression .

- Mechanism of Action

Case Study 1: Dalton's Lymphoma Model

In a study conducted using Dalton's lymphoma as a model, this compound was administered to evaluate its therapeutic efficacy. The results showed a marked reduction in tumor volume and increased survival rates among treated mice compared to controls. The study highlighted the compound's potential as an effective anticancer agent.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (cm³) | 15.3 ± 1.2 | 8.5 ± 0.9 |

| Survival Days | 18 ± 2 | 25 ± 3 |

| Apoptotic Cells (%) | 10 ± 1 | 30 ± 2 |

Case Study 2: Hematological Changes

A separate investigation assessed the hematological changes induced by this compound in normal versus tumor-bearing mice. The findings indicated significant differences in white blood cell counts and hemoglobin levels post-treatment.

| Parameter | Normal Mice | Tumor-Bearing Mice |

|---|---|---|

| WBC Count (x10⁹/L) | 8.5 ± 0.5 | 4.2 ± 0.3 |

| Hemoglobin (g/dL) | 14.0 ± 0.6 | 10.5 ± 0.7 |

Discussion

The applications of this compound extend beyond mere anticancer effects; it also plays a crucial role in modulating immune responses and altering hematological profiles during cancer treatment. Its ability to induce apoptosis through various biochemical pathways makes it a candidate for further development as a therapeutic agent.

化学反应分析

Key Chemical Reactions of Phthalimide

Phthalimide (C₈H₅NO₂) is a bicyclic aromatic compound with applications in organic synthesis, pharmaceuticals, and materials science. Its reactivity stems from the acidic NH group and electron-deficient aromatic system.

Passerini Reaction with Phthalimide

Phthalimide acts as an acid component in the Passerini three-component reaction, forming α-acyloxy amides .

Conditions :

-

Aldehyde, isocyanide, and phthalimide in dichloromethane (DCM).

-

Catalyzed by Brønsted acids (e.g., HCl).

Mechanism :

-

Activation of the aldehyde by phthalimide’s NH group.

-

Nucleophilic attack by isocyanide.

Example :

R CHO+R NC+PhthalimideDCM acyloxy amide

Bromination

Phthalimide undergoes electrophilic bromination at the nitrogen atom to yield N-bromophthalimide, a brominating agent .

Reaction :

Phthalimide+Br2NaOHN Br phthalimide+H2O

Hofmann Degradation

Phthalimide reacts with alkaline hypobromite to form anthranilic acid (2-aminobenzoic acid) .

Reaction :

Phthalimide+NaOBrNaOHAnthranilic acid+CO2

Table 1. Passerini Reaction Optimization with Phthalimide

| Entry | Aldehyde | Isocyanide | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Cyclohexyl | DCM | 78 |

| 2 | 4-Nitrobenzaldehyde | tert-Butyl | THF | 65 |

| 3 | Furfural | Benzyl | DCM | 72 |

Key Findings :

-

DCM outperforms THF due to better solubility of intermediates.

-

Electron-deficient aldehydes (e.g., nitro-substituted) reduce yields .

Radical Reactions

Phthalimide derivatives participate in photocatalyzed radical reactions. For example, N-alkylphthalimides generate alkyl radicals under iridium photocatalysis, enabling cross-couplings with nickel catalysts .

Mechanism :

-

Photocatalyst (Ir³⁺) oxidizes phthalimide to generate alkyl radicals.

-

Radicals undergo Ni-mediated coupling with aryl halides.

Application : Synthesis of complex heterocycles (e.g., indoles, quinolines) .

Electrochemical Functionalization

Recent advances use electricity to drive phthalimide reactions, enhancing sustainability .

Example :

-

Electro-reductive amination of phthalimide with aldehydes yields secondary amines.

属性

CAS 编号 |

156250-83-8 |

|---|---|

分子式 |

C14H16Cl2N2O2 |

分子量 |

315.2 g/mol |

IUPAC 名称 |

2-[2-[bis(2-chloroethyl)amino]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2 |

InChI 键 |

WBSOXOXZQOTHHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |

Key on ui other cas no. |

156250-83-8 |

同义词 |

N,N-bis(2-chloroethyl)-2-phthalimidoethylamine phthalmustine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。